(R)-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol
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Overview
Description
®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is a synthetic organic compound that belongs to the class of benzoannulenes This compound is characterized by its unique structure, which includes a fluorine atom and an amino group attached to a benzoannulene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol can be achieved through a cascade intramolecular Prins/Friedel–Crafts cyclization. This method involves the treatment of 2-(2-vinylphenyl)acetaldehydes or 3-(2-vinylphenyl)propanals with boron trifluoride etherate (BF3·Et2O), resulting in an intramolecular Prins reaction that forms intermediary benzyl carbenium ions. These ions are then trapped by electron-rich aromatics via Friedel–Crafts alkylation, leading to the formation of the desired benzoannulene derivatives .
Industrial Production Methods
While specific industrial production methods for ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol are not well-documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoannulenes, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of halogenated or functionalized benzoannulenes.
Scientific Research Applications
®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: It may be used as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Medicine: The compound’s unique structure and functional groups make it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzene: A simple aromatic hydrocarbon with a similar ring structure but lacking the functional groups present in ®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzoannulen-2-ol.
Cyclooctatetraene: An annulene with eight carbon atoms and alternating double bonds, but without the amino and fluorine substituents.
[18]Annulene: A larger annulene with eighteen carbon atoms, exhibiting aromatic properties similar to benzene.
Uniqueness
®-5-Amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-2-ol is unique due to the presence of both an amino group and a fluorine atom on the benzoannulene core. This combination of functional groups imparts specific chemical properties, such as increased reactivity and potential for hydrogen and halogen bonding, which are not present in simpler annulenes or aromatic hydrocarbons .
Properties
Molecular Formula |
C11H14FNO |
---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(5R)-5-amino-1-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol |
InChI |
InChI=1S/C11H14FNO/c12-11-8-3-1-2-4-9(13)7(8)5-6-10(11)14/h5-6,9,14H,1-4,13H2/t9-/m1/s1 |
InChI Key |
JABGVULHQFVXQE-SECBINFHSA-N |
Isomeric SMILES |
C1CCC2=C(C=CC(=C2F)O)[C@@H](C1)N |
Canonical SMILES |
C1CCC2=C(C=CC(=C2F)O)C(C1)N |
Origin of Product |
United States |
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